molecular formula C33H52N6O7S2 B1668968 (2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide CAS No. 135704-06-2

(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide

Cat. No. B1668968
M. Wt: 708.9 g/mol
InChI Key: IYMYORIPWWCOOB-VFFRCKCKSA-N
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Description

CI 992 is a novel potent inhibitor of primate renin.

Scientific Research Applications

Beta-Adrenoceptor Stimulant Properties

Research has investigated beta-adrenoceptor stimulants, focusing on compounds with amidoalkylamino-substituted structures. These studies explore the relationship between chemical structure and pharmacological activity, particularly in cardiovascular applications. One study identified a compound with high cardioselectivity and agonist properties, highlighting its potential as a cardiac stimulant (Barlow, Main, & Snow, 1981).

Heterocyclic Synthesis and Antimicrobial Activity

Another area of research involves the synthesis of heterocyclic compounds, such as thiazoles, and evaluating their antimicrobial activities. For instance, studies have synthesized various thiazole derivatives and tested their effectiveness against different bacterial strains, demonstrating the potential of these compounds in developing new antibacterial agents (Dyachenko & Vovk, 2013).

Antiviral and DNA Cleavage Activities

Compounds related to the given chemical structure have been synthesized and evaluated for their antiviral activities and DNA cleavage potential. Research in this area focuses on developing new therapeutic agents that could effectively target viral infections and investigate their mechanisms of action at the molecular level (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Synthesis of Triazine Derivatives

The synthesis of triazine derivatives, including reactions with various nucleophiles, highlights the versatility of these compounds in chemical synthesis and their potential applications in medicinal chemistry. These studies contribute to the broader understanding of triazine chemistry and its implications for drug development (Li-hu, 2014).

properties

IUPAC Name

(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-27(20-25-21-47-33(34)35-25)31(42)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,36,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,37,42,43)/t26-,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMYORIPWWCOOB-VFFRCKCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(CC2=CSC(=N2)N)C(=O)NC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)N[C@@H](CC2=CSC(=N2)N)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929117
Record name 2-[(1-Cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)-N-[N-(morpholine-4-sulfonyl)phenylalanyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide

CAS RN

135704-06-2
Record name CI 992
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135704062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)-N-[N-(morpholine-4-sulfonyl)phenylalanyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide
Reactant of Route 4
(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide
Reactant of Route 5
(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide
Reactant of Route 6
(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide

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